Quinolin-3-ylmethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

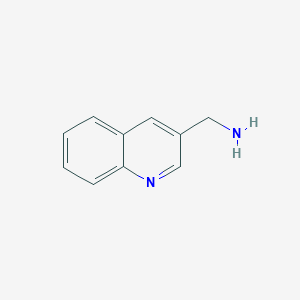

Structure

3D Structure

Properties

IUPAC Name |

quinolin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKZSJQQRIGUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424324 | |

| Record name | quinolin-3-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7521-70-2 | |

| Record name | quinolin-3-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Rising Therapeutic Potential of Quinolin-3-ylmethanamine Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] Its inherent ability to interact with various biological targets has made it a privileged structure in the quest for novel therapeutics. Among the vast landscape of quinoline derivatives, those bearing a methanamine substituent at the 3-position are emerging as a particularly promising class of compounds with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of quinolin-3-ylmethanamine derivatives, offering valuable insights for researchers and drug development professionals.

The this compound Core: A Gateway to Diverse Bioactivity

The strategic placement of the methanamine group at the 3-position of the quinoline ring system provides a crucial handle for synthetic modification, allowing for the introduction of a wide array of substituents. This structural versatility is key to tuning the pharmacological profile of these derivatives, leading to compounds with significant anticancer, antimicrobial, and neuroprotective properties. The lone pair of electrons on the nitrogen atom of the methanamine group, as well as the aromatic quinoline core, can participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions, which are fundamental to their therapeutic effects.

Synthetic Strategies: Building the this compound Scaffold

The synthesis of this compound derivatives typically commences from readily available starting materials, with quinoline-3-carbaldehyde being a key intermediate. A common and efficient method for introducing the N-substituent is through reductive amination.

Experimental Protocol: Reductive Amination of Quinoline-3-carbaldehyde

This protocol outlines a general procedure for the synthesis of N-substituted this compound derivatives.

Materials:

-

Quinoline-3-carbaldehyde

-

Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Glacial acetic acid (optional, as a catalyst)

Step-by-Step Methodology:

-

Imine Formation: Dissolve quinoline-3-carbaldehyde (1 equivalent) and the desired amine (1-1.2 equivalents) in the chosen solvent (DCM or DCE). If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) to liberate the free amine. A catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is complete, add the reducing agent, sodium triacetoxyborohydride (1.5-2 equivalents), portion-wise to the reaction mixture. Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reducing agent for imines in the presence of aldehydes. Alternatively, sodium borohydride can be used.

-

Reaction Monitoring: Continue stirring the reaction at room temperature for an additional 2-12 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted this compound derivative.

Causality Behind Experimental Choices:

-

The choice of solvent is critical; DCM and DCE are excellent for dissolving the reactants and are relatively unreactive under the reaction conditions.

-

The use of a mild reducing agent like sodium triacetoxyborohydride is crucial to prevent the reduction of the starting aldehyde before imine formation, thus maximizing the yield of the desired product.

-

The aqueous work-up with sodium bicarbonate neutralizes any remaining acid catalyst and quenches the excess reducing agent.

Diagram of the Synthetic Workflow

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Anticancer Activity: Targeting Key Cellular Pathways

Quinoline derivatives have shown significant potential as anticancer agents by interfering with various cellular processes crucial for tumor growth and survival.[1][3] this compound derivatives, in particular, are being investigated for their ability to inhibit key signaling pathways and induce apoptosis in cancer cells.

Mechanism of Action: Inhibition of PI3K/Akt/mTOR and NF-κB Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, and survival.[4] Its dysregulation is a common feature in many cancers. Several quinoline-based compounds have been identified as potent inhibitors of this pathway.[5] These inhibitors can block the kinase activity of PI3K or mTOR, leading to the dephosphorylation of downstream effectors like Akt and S6K1. This, in turn, can halt the cell cycle and induce apoptosis in cancer cells.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a pivotal role in inflammation and cell survival, and its constitutive activation is observed in various malignancies.[6][7] Certain quinoline derivatives have been shown to inhibit NF-κB signaling by preventing the degradation of its inhibitor, IκBα, or by directly interfering with the DNA binding of NF-κB transcription factors.[6][8] This inhibition can sensitize cancer cells to apoptosis and reduce the expression of pro-inflammatory and pro-survival genes.

Signaling Pathway Diagrams

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Caption: Inhibition of the NF-κB pathway by this compound derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoline derivatives, including some this compound analogues and closely related structures.

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-3-carboxylate | 4m | MCF-7 (Breast) | 0.33 | [9] |

| Quinoline-3-carboxylate | 4n | MCF-7 (Breast) | 0.33 | [9] |

| Quinoline-3-carboxylate | 4k | K562 (Leukemia) | 0.28 | [9] |

| Quinoline-3-carboxylate | 4m | K562 (Leukemia) | 0.28 | [9] |

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | 5a-t | HL-60 (Leukemia) | Low µM range | [10] |

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | 5a-t | MCF-7 (Breast) | Low µM range | [10] |

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobial drugs, and recent research has focused on developing new analogues with improved efficacy and a broader spectrum of activity.

Mechanism of Action

The antimicrobial activity of quinoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. By targeting these enzymes, these compounds can effectively halt bacterial growth and proliferation. Some derivatives may also exert their effects by disrupting the bacterial cell membrane or interfering with other vital metabolic processes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.

Materials:

-

Test compound (this compound derivative)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control (bacterial suspension without compound)

-

Negative control (broth only)

-

Reference antibiotic (e.g., ciprofloxacin)

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in CAMHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound, as well as to the positive control wells. Add only sterile broth to the negative control wells.

-

Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality Behind Experimental Choices:

-

CAMHB is the standard medium for routine antimicrobial susceptibility testing as it has good batch-to-batch reproducibility and supports the growth of most non-fastidious bacteria.

-

Standardizing the inoculum is critical for the reproducibility and accuracy of the MIC results.

-

The inclusion of positive and negative controls ensures the validity of the experiment, confirming that the bacteria can grow in the medium and that the medium is sterile, respectively.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinoline derivatives against various bacterial strains.

| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinolone hybrid | 5d | S. aureus | 0.25-1 | [11] |

| Quinolone hybrid | 5d | E. coli | 1-4 | [11] |

| Quinolone hybrid | 5d | P. aeruginosa | 4-8 | [11] |

| Quinoline derivative | 6 | C. difficile | 1.0 | [12] |

| Quinoline derivative | 4 | C. difficile | 2.0 | [12] |

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. There is a pressing need for therapeutic agents that can protect neurons from damage and slow disease progression. This compound derivatives have shown promise as neuroprotective agents, primarily through their antioxidant and enzyme-inhibiting properties.

Mechanism of Action

The neuroprotective effects of these compounds are often linked to their ability to scavenge reactive oxygen species (ROS), which are implicated in the oxidative stress that contributes to neuronal damage. Some derivatives can also inhibit key enzymes involved in neurodegeneration, such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). By inhibiting MAO-B, these compounds can increase the levels of dopamine in the brain, which is beneficial in Parkinson's disease. Inhibition of AChE, on the other hand, increases the levels of the neurotransmitter acetylcholine, a strategy used in the treatment of Alzheimer's disease.

Experimental Protocol: In Vitro Neuroprotection Assay

An in vitro model using neuronal cell lines can be employed to assess the neuroprotective potential of this compound derivatives against an induced toxic insult.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Test compound (this compound derivative)

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or hydrogen peroxide (H₂O₂) for an oxidative stress model)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well cell culture plates

Step-by-Step Methodology:

-

Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified pre-incubation period (e.g., 1-2 hours).

-

Induction of Toxicity: After pre-incubation, expose the cells to the neurotoxin (e.g., 6-OHDA or H₂O₂) for a defined period (e.g., 24 hours). Include control wells with cells only, cells with the neurotoxin only, and cells with the compound only.

-

Cell Viability Assessment (MTT Assay): After the incubation period with the neurotoxin, remove the medium and add fresh medium containing the MTT reagent to each well. Incubate for 2-4 hours to allow the formation of formazan crystals.

-

Quantification: Solubilize the formazan crystals by adding DMSO and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. A higher cell viability in the presence of the compound and the neurotoxin indicates a neuroprotective effect.

Causality Behind Experimental Choices:

-

The choice of neurotoxin is dependent on the specific neurodegenerative pathway being investigated. 6-OHDA is a specific neurotoxin for dopaminergic neurons, making it relevant for Parkinson's disease models. H₂O₂ induces oxidative stress, a common factor in many neurodegenerative diseases.

-

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. It is a widely used and reliable method for assessing cytotoxicity and cytoprotection.

Data on Neuroprotective Activity

A notable example is (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide, a quinolylnitrone, which has demonstrated significant neuroprotective effects in both in vitro and in vivo models of cerebral ischemia. This compound was found to improve neuronal viability after oxygen-glucose deprivation and reduce infarct size in animal models.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their synthetic accessibility allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity for various biological targets. The demonstrated anticancer, antimicrobial, and neuroprotective activities highlight the broad therapeutic potential of this class of compounds.

Future research should focus on elucidating the precise molecular mechanisms underlying the biological activities of these derivatives, particularly in the context of neuroprotection. Further optimization of the lead compounds through medicinal chemistry efforts is warranted to improve their pharmacokinetic and pharmacodynamic properties. The development of more selective inhibitors for specific targets within the PI3K/Akt/mTOR and NF-κB pathways will be crucial for minimizing off-target effects and enhancing therapeutic efficacy. The continued exploration of the chemical space around the this compound core is expected to yield a new generation of drugs for the treatment of cancer, infectious diseases, and neurodegenerative disorders.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jptcp.com [jptcp.com]

- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule NF-κB Pathway Inhibitors in Clinic [mdpi.com]

- 8. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Quinolin-3-ylmethanamine

Abstract: Quinolin-3-ylmethanamine is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate for more complex molecular architectures. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, demonstrating activities ranging from anticancer to antimalarial.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, designed for researchers, chemists, and drug development professionals. We delve into the causal mechanisms behind procedural choices, offering a robust framework for successful synthesis and validation.

Section 1: Strategic Approaches to Synthesis

The synthesis of this compound can be approached from several precursors, with the most common strategies centering on the functional group transformation at the C3 position of the quinoline ring. The choice of pathway is often dictated by the availability of starting materials, scalability, and desired purity profile.

Primary Synthetic Route: Reduction of Quinoline-3-carbonitrile

This is the most direct and widely employed method. The nitrile group (-C≡N) serves as a stable and accessible precursor that can be efficiently reduced to the primary aminomethyl group (-CH₂NH₂). The key decision in this pathway lies in the selection of the reducing agent.

Causality Behind Reagent Selection:

-

Lithium Aluminum Hydride (LAH): As a powerful, non-selective reducing agent, LAH is exceptionally effective for the reduction of nitriles and amides to their corresponding amines.[3][4] Its high reactivity stems from the polarization of the Al-H bonds in the [AlH₄]⁻ anion, which delivers a potent hydride nucleophile (H⁻) to the electrophilic carbon of the nitrile.[3] This method is rapid and high-yielding but demands stringent anhydrous conditions and a meticulous quenching procedure due to the violent, exothermic reaction of excess LAH with protic solvents, which liberates flammable hydrogen gas.[5][6]

-

Catalytic Hydrogenation: This method represents a "greener" and often safer alternative to LAH. It involves the use of a heterogeneous catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C), under a pressurized atmosphere of hydrogen gas (H₂).[7][8] The reaction proceeds via the adsorption of both the nitrile and H₂ onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the triple bond. While this approach avoids the hazards of reactive metal hydrides and simplifies workup, it requires specialized high-pressure equipment and can be susceptible to catalyst poisoning by trace impurities.

Alternative Synthetic Route: Reductive Amination of Quinoline-3-carbaldehyde

This two-step, often one-pot, process converts an aldehyde to a primary amine.[9] The reaction first involves the condensation of quinoline-3-carbaldehyde with an ammonia source (e.g., ammonium acetate) to form an intermediate imine. This imine is then reduced in situ to the desired amine.

Causality Behind Reagent Selection:

-

For the reduction step, a reagent that is selective for the imine over the starting aldehyde is crucial for a successful one-pot reaction. Sodium triacetoxyborohydride (STAB) is an ideal choice because its reactivity is attenuated by the electron-withdrawing acetate groups, making it less reactive towards aldehydes but highly effective for reducing protonated imines.[10]

This guide will focus on the LAH reduction of quinoline-3-carbonitrile due to its efficiency and widespread use.

Section 2: Detailed Experimental Protocol: LAH Reduction

This protocol describes the reduction of quinoline-3-carbonitrile to this compound. All operations must be conducted in a certified fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

-

Quinoline-3-carbonitrile

-

Lithium aluminum hydride (LAH), powder

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water (H₂O)

-

15% (w/v) Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Silica gel for column chromatography

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Dropping funnel

-

Ice-water bath

-

Rotary evaporator

-

Glassware for extraction and filtration

Step-by-Step Methodology

-

Reaction Setup (Inert Atmosphere):

-

An oven-dried three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is assembled and flame-dried under a stream of inert gas.

-

Allow the apparatus to cool to room temperature.

-

Under a positive pressure of nitrogen, charge the flask with lithium aluminum hydride (1.5 eq.) followed by anhydrous THF to form a slurry (~0.5 M).

-

Rationale: LAH reacts violently with moisture. Maintaining a scrupulously anhydrous and inert atmosphere is critical for safety and to prevent the decomposition of the reagent.[5]

-

-

Addition of Substrate:

-

Dissolve quinoline-3-carbonitrile (1.0 eq.) in a minimum amount of anhydrous THF in a separate flask.

-

Transfer this solution to a dropping funnel and add it dropwise to the stirring LAH slurry at 0 °C (ice-water bath).

-

Rationale: The reaction is highly exothermic. A slow, controlled addition at low temperature is essential to manage the reaction rate and prevent dangerous temperature spikes.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours, monitoring by TLC (Thin Layer Chromatography).

-

Rationale: Heating to reflux ensures the reaction goes to completion. The disappearance of the starting material spot on the TLC plate indicates the reaction is complete.

-

-

Workup: Quenching of Excess LAH (Fieser Method):

-

Cool the reaction flask back down to 0 °C in an ice-water bath.

-

CRITICAL STEP: Quench the reaction by the slow, dropwise addition of the following reagents in sequence (for 'x' g of LAH used):

-

'x' mL of H₂O

-

'x' mL of 15% NaOH solution

-

'3x' mL of H₂O

-

-

Rationale: This specific sequence, known as the Fieser workup, is a validated and safe method for decomposing excess LAH. It produces a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product.[6] Vigorous stirring is necessary during this step.

-

-

Product Isolation and Purification:

-

Allow the resulting slurry to stir at room temperature for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in dichloromethane (DCM). Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate again.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of DCM/Methanol (e.g., 100:0 to 95:5) to afford the pure this compound.

-

Rationale: The aqueous workup and extraction remove inorganic salts and water-soluble impurities. Column chromatography is the definitive step to separate the target compound from any unreacted starting material or non-polar byproducts, yielding a product of high purity.

-

Section 3: Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized this compound (C₁₀H₁₀N₂, MW: 158.20 g/mol [11]).

Data Presentation: Expected Analytical Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (~7.5-8.9 ppm), -CH₂- singlet (~4.0 ppm), -NH₂ broad singlet (variable) |

| Multiplicities | Doublets, triplets, multiplets for quinoline protons; singlet for CH₂ | |

| ¹³C NMR | Chemical Shifts (δ) | 9 aromatic carbons (~120-150 ppm), 1 aliphatic carbon (~45 ppm) |

| Mass Spec (ESI+) | [M+H]⁺ | Expected m/z: 159.0917; Observed m/z should be within ± 5 ppm |

| IR Spectroscopy | Key Frequencies (cm⁻¹) | 3350-3280 (N-H stretch), >3000 (Aromatic C-H), <3000 (Aliphatic C-H), ~1600 (N-H bend), 1600-1450 (C=C/C=N stretch) |

Detailed Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides the most definitive structural information. In a solvent like CDCl₃, one would expect to see:

-

A complex multiplet pattern in the aromatic region (δ 7.5-8.9 ppm) corresponding to the 6 protons on the quinoline core. The protons at positions 2 and 4 are typically the most deshielded.

-

A sharp singlet at approximately δ 4.0 ppm, integrating to 2 protons, which is characteristic of the methylene (-CH₂-) bridge.

-

A broad singlet, integrating to 2 protons, corresponding to the primary amine (-NH₂). Its chemical shift is variable and it will disappear upon shaking the sample with D₂O, a key diagnostic test.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton. It should display 10 distinct signals:

-

Nine signals in the aromatic region (δ 120-150 ppm).

-

One signal in the aliphatic region (δ ~45 ppm) for the methylene carbon.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For this compound (C₁₀H₁₀N₂), the calculated exact mass is 158.0844.[11] In electrospray ionization (ESI) positive mode, the expected protonated molecular ion ([M+H]⁺) would be observed at m/z 159.0917.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present. The spectrum should prominently feature:

-

Two distinct medium-intensity bands in the 3350-3280 cm⁻¹ region, characteristic of the symmetric and asymmetric N-H stretching of a primary amine.[12]

-

Absorptions just above 3000 cm⁻¹ for aromatic C-H stretches and just below 3000 cm⁻¹ for the aliphatic C-H stretches of the methylene group.

-

A band around 1600 cm⁻¹ corresponding to the N-H scissoring (bending) vibration.[12]

-

A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ due to the C=C and C=N stretching vibrations of the quinoline aromatic system.[13]

-

Section 4: Visualization of Workflows

Diagram 1: Synthetic Pathway via LAH Reduction

Caption: Workflow for the LAH reduction of quinoline-3-carbonitrile.

Diagram 2: Overall Synthesis and Characterization Scheme

Caption: Integrated workflow from synthesis to final characterization.

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis of this compound via the lithium aluminum hydride reduction of quinoline-3-carbonitrile. By understanding the causality behind the choice of reagents and the critical parameters of each step, researchers can confidently execute this procedure. The comprehensive characterization protocol provides a necessary framework for validating the final product's identity and purity, ensuring its suitability for subsequent applications in drug discovery and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]

- 3. m.youtube.com [m.youtube.com]

- 4. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C10H10N2 | CID 6483745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

Spectroscopic Scrutiny of Quinolin-3-ylmethanamine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Quinolin-3-ylmethanamine, a key building block in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction

This compound (C₁₀H₁₀N₂) is a primary amine derivative of quinoline, a heterocyclic aromatic compound with a bicyclic structure composed of a benzene ring fused to a pyridine ring.[1] The quinoline motif is a prevalent scaffold in a multitude of pharmacologically active compounds. The introduction of a reactive aminomethyl group at the 3-position offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.

Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques such as NMR, IR, and MS provide a detailed molecular fingerprint, enabling unambiguous identification and characterization. This guide presents a detailed, albeit predicted, spectroscopic profile of this compound, grounded in the established principles of organic spectroscopy and data from analogous quinoline derivatives.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Sample Preparation

A standardized protocol ensures reproducibility and high-quality data.[2][3][4][5][6]

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), that completely dissolves the sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[5]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | s | 1H | H-2 |

| ~8.10 | d | 1H | H-4 |

| ~8.00 | d | 1H | H-8 |

| ~7.85 | d | 1H | H-5 |

| ~7.70 | t | 1H | H-7 |

| ~7.55 | t | 1H | H-6 |

| ~4.00 | s | 2H | -CH₂- |

| ~1.80 | br s | 2H | -NH₂ |

Interpretation:

-

Aromatic Region (δ 7.0-9.0 ppm): The six protons on the quinoline ring are expected to appear in this region. Due to the electron-withdrawing nature of the nitrogen atom and the ring currents, these protons are deshielded. The protons on the pyridine ring (H-2 and H-4) are typically the most downfield.[7][8][9] H-2 is expected to be a singlet, while H-4 will likely be a doublet due to coupling with H-5. The protons on the benzene ring (H-5, H-6, H-7, H-8) will show characteristic doublet and triplet splitting patterns based on their ortho and meta couplings.

-

Methylene Protons (δ ~4.00 ppm): The two protons of the methylene group (-CH₂-) are adjacent to the aromatic ring and the amine group. They are expected to appear as a singlet, as there are no adjacent protons to couple with.

-

Amine Protons (δ ~1.80 ppm): The two protons of the primary amine (-NH₂) typically appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~151.0 | C-2 |

| ~148.5 | C-8a |

| ~135.0 | C-4 |

| ~133.0 | C-3 |

| ~129.5 | C-7 |

| ~129.0 | C-5 |

| ~128.0 | C-4a |

| ~127.5 | C-6 |

| ~126.0 | C-8 |

| ~45.0 | -CH₂- |

Interpretation:

-

Aromatic Carbons (δ 120-155 ppm): The nine carbon atoms of the quinoline ring are expected to resonate in this region.[10][11] The carbons closest to the nitrogen atom (C-2 and C-8a) will be the most downfield. The quaternary carbons (C-3, C-4a, and C-8a) will typically show weaker signals.

-

Aliphatic Carbon (δ ~45.0 ppm): The methylene carbon (-CH₂-) is expected to appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: KBr Pellet Method

For solid samples like this compound, the potassium bromide (KBr) pellet method is a common and effective technique.[1][12][13][14][15]

-

Grinding: Thoroughly grind a small amount (1-2 mg) of the sample in an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar and gently mix with the sample.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Predicted IR Data and Interpretation

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H stretch (two bands) | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| 1620-1580 | C=C and C=N stretch | Aromatic Ring |

| 1650-1580 | N-H bend | Primary Amine |

| 1335-1250 | C-N stretch | Aromatic Amine |

| 900-675 | C-H out-of-plane bend | Aromatic |

Interpretation:

-

N-H Stretching (3400-3250 cm⁻¹): Primary amines typically show two medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[16][17][18][19][20]

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): The stretching vibrations of the C-H bonds on the quinoline ring are expected in this region.

-

Aromatic Ring Stretching (1620-1580 cm⁻¹): The C=C and C=N stretching vibrations within the quinoline ring system give rise to several sharp bands in this fingerprint region.

-

N-H Bending (1650-1580 cm⁻¹): The scissoring vibration of the primary amine group appears in this region.

-

C-N Stretching (1335-1250 cm⁻¹): The stretching vibration of the C-N bond connecting the methylene group to the quinoline ring is expected here.

-

Aromatic C-H Bending (900-675 cm⁻¹): Strong absorptions due to out-of-plane bending of the aromatic C-H bonds are characteristic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Electron Ionization (EI)

Electron Ionization is a hard ionization technique that leads to significant fragmentation, providing a detailed fingerprint of the molecule.[21][22][23][24][25]

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Predicted Mass Spectrum Data and Interpretation

Molecular Weight: 158.20 g/mol [1]

| Predicted m/z | Proposed Fragment | Interpretation |

| 158 | [C₁₀H₁₀N₂]⁺• | Molecular Ion (M⁺•) |

| 157 | [M - H]⁺ | Loss of a hydrogen radical |

| 130 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical |

| 129 | [C₉H₇N]⁺• | Quinoline radical cation |

| 103 | [C₈H₇]⁺ | Fragmentation of the quinoline ring |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Interpretation:

-

Molecular Ion (m/z 158): The peak corresponding to the intact molecule with one electron removed will confirm the molecular weight of this compound.

-

Major Fragmentation Pathways: The most likely fragmentation will involve the cleavage of the benzylic C-C bond, leading to the loss of the aminomethyl radical (•CH₂NH₂) to give a stable quinoline cation at m/z 130.[26][27][28][29][30] Further fragmentation of the quinoline ring system would lead to smaller fragments characteristic of the quinoline core.

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the key spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive analytical profile of this important synthetic intermediate. The outlined experimental protocols are based on established, reliable methods to ensure the acquisition of high-quality data. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of quinoline-based compounds in the pursuit of novel therapeutics.

References

- 1. pelletpressdiesets.com [pelletpressdiesets.com]

- 2. organomation.com [organomation.com]

- 3. depts.washington.edu [depts.washington.edu]

- 4. sites.bu.edu [sites.bu.edu]

- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. repository.uncw.edu [repository.uncw.edu]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 13. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 14. shimadzu.com [shimadzu.com]

- 15. azom.com [azom.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. IR Absorption Table [webspectra.chem.ucla.edu]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 24. Electron ionization - Wikipedia [en.wikipedia.org]

- 25. acdlabs.com [acdlabs.com]

- 26. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to Quinolin-3-ylmethanamine for Advanced Research Applications

This guide provides a comprehensive technical overview of quinolin-3-ylmethanamine, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to offer insights into synthesis, characterization, reactivity, and practical application, grounding all claims in authoritative references.

Core Chemical Identity and Physicochemical Properties

This compound is a primary amine derivative of quinoline, a privileged scaffold in drug discovery. Its unique structure, combining a rigid aromatic core with a reactive primary amine, makes it a versatile starting material for synthesizing diverse compound libraries.

-

IUPAC Name: this compound[1]

-

CAS Number: 7521-70-2[1]

-

Synonyms: 3-(Aminomethyl)quinoline, 3-Quinolylmethylamine

The fundamental properties of this compound are summarized below, providing a critical baseline for its use in experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |

| Molecular Weight | 158.20 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Boiling Point | ~310.0 °C (Predicted) | ChemicalBook |

| Density | ~1.156 g/cm³ (Predicted) | ChemicalBook |

| InChIKey | VKKZSJQQRIGUIE-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC=C2C(=C1)C=C(C=N2)CN | PubChem[1] |

Synthesis and Purification Strategy

The most common and reliable laboratory-scale synthesis of this compound involves the chemical reduction of quinoline-3-carbonitrile. This precursor is readily accessible through established heterocyclic chemistry protocols, such as the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde with a compound containing a reactive α-methylene group like ethyl cyanoacetate.[2][3]

The choice of reducing agent for the nitrile-to-amine conversion is critical. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., THF, Diethyl ether) are highly effective for this transformation.[4] Alternatively, catalytic hydrogenation offers a milder route, employing catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. The hydride reduction method is often preferred for its speed and high yield on a small to medium scale.

Purification typically involves an aqueous workup to quench the reducing agent, followed by extraction of the product into an organic solvent. Final purification is achieved via column chromatography on silica gel or recrystallization to yield the amine in high purity.

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of synthesized this compound is paramount. The following predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data serve as a benchmark for characterization. These predictions are based on established chemical shift principles for quinoline systems and primary amines.[5][6]

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 8.9-9.1 ppm (s, 1H): Aromatic proton at C2, adjacent to the ring nitrogen.

-

δ 8.1-8.3 ppm (d, 1H): Aromatic proton at C4 or C8.

-

δ 7.5-8.0 ppm (m, 4H): Remaining aromatic protons on the quinoline core.

-

δ 4.0-4.2 ppm (s, 2H): Methylene protons (-CH₂-NH₂). The singlet indicates no adjacent protons.

-

δ 1.5-2.0 ppm (s, broad, 2H): Amine protons (-NH₂). The signal is typically broad due to quadrupole broadening and chemical exchange.

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150.0 | C2 |

| ~147.5 | C8a |

| ~135.0 | C4 |

| ~130.0 | C8 |

| ~129.5 | C5 |

| ~128.0 | C4a |

| ~127.5 | C6 |

| ~126.5 | C7 |

| ~125.0 | C3 |

| ~45.0 | -CH₂-NH₂ |

Mass Spectrometry (EI):

-

m/z 158: Molecular ion [M]⁺

-

m/z 141: Fragment corresponding to the loss of NH₃, [M-17]⁺

-

m/z 129: Fragment corresponding to the quinolinyl cation, [C₉H₆N]⁺

Chemical Reactivity and Application as a Scaffold

The synthetic utility of this compound stems from the nucleophilic character of its primary amine. This functional group serves as a handle for introducing a vast array of substituents, enabling the exploration of chemical space around the quinoline core. This strategy is central to structure-activity relationship (SAR) studies in drug discovery.

Key reactions include:

-

Amide Formation: Reaction with carboxylic acids (or their activated forms like acyl chlorides) using coupling agents (EDC, HATU) to form quinoline-3-carboxamides.[7][8]

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield stable sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The quinoline ring itself can undergo electrophilic aromatic substitution, although the conditions must be carefully controlled due to the influence of the nitrogen atom.

References

- 1. This compound | C10H10N2 | CID 6483745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. du.edu.eg [du.edu.eg]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

The Quinoline Scaffold: A Privileged Motif in Modern Therapeutics

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs. This technical guide provides a comprehensive exploration of the therapeutic applications of quinoline derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies pivotal for their discovery and development. We will traverse the landscape of their utility in oncology, infectious diseases, inflammation, and neurodegenerative disorders, offering field-proven insights for researchers and drug development professionals.

The Quinoline Core: A Foundation for Diverse Bioactivity

The unique electronic and structural features of the quinoline nucleus make it a versatile scaffold for drug design. The nitrogen atom imparts basicity and the ability to form hydrogen bonds, while the fused aromatic system allows for π-π stacking and intercalation with biological macromolecules. The substitutable positions on both the benzene and pyridine rings offer a canvas for chemists to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability, thereby fine-tuning pharmacological activity and pharmacokinetic profiles.

The synthesis of the quinoline scaffold can be achieved through several classic and modern organic chemistry reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[1] These methods, along with contemporary transition metal-catalyzed cross-coupling reactions, provide a robust toolbox for generating diverse libraries of quinoline derivatives for biological screening.[2]

Anticancer Applications: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a multitude of mechanisms to combat tumor growth and progression.[3][4] Their therapeutic strategies often involve targeting key enzymes and signaling pathways that are dysregulated in cancer.[5][6]

Mechanism of Action in Oncology

The anticancer effects of quinoline-based compounds are multifaceted and include:

-

Topoisomerase Inhibition: Many quinoline derivatives function as topoisomerase inhibitors, interfering with the enzymes responsible for managing DNA topology during replication and transcription.[6][7] By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to DNA strand breaks and subsequent apoptosis.

-

Kinase Inhibition: A significant number of FDA-approved quinoline-based drugs are kinase inhibitors.[8][9] They target receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and c-Met, which are crucial for tumor angiogenesis, proliferation, and metastasis.[5][8]

-

DNA Intercalation and Alkylation: The planar aromatic structure of the quinoline ring allows for intercalation between DNA base pairs, disrupting DNA replication and transcription.[3] Some derivatives are also designed as DNA alkylating agents, forming covalent bonds with DNA and inducing cytotoxicity.

-

Tubulin Polymerization Inhibition: Certain quinoline derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[6]

-

Induction of Apoptosis: Quinoline compounds can trigger programmed cell death through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of apoptotic signaling pathways.[3][7]

FDA-Approved Quinoline-Based Anticancer Drugs

The clinical success of quinoline derivatives in oncology is underscored by the number of FDA-approved drugs.

| Drug Name | Year of FDA Approval | Primary Mechanism of Action | Key Indications |

| Bosutinib | 2012 | Src/Abl tyrosine kinase inhibitor | Chronic Myelogenous Leukemia (CML) |

| Cabozantinib | 2012 | c-Met and VEGFR2 inhibitor | Medullary Thyroid Cancer, Renal Cell Carcinoma |

| Lenvatinib | 2015 | VEGFR, FGFR, PDGFRα, RET, and KIT inhibitor | Differentiated Thyroid Cancer, Renal Cell Carcinoma |

| Neratinib | 2017 | HER2 and EGFR inhibitor | HER2-positive Breast Cancer |

| Capmatinib | 2020 | c-Met inhibitor | Metastatic Non-Small Cell Lung Cancer (NSCLC) |

| Tivozanib | 2021 | VEGFR inhibitor | Relapsed or Refractory Advanced Renal Cell Carcinoma |

| Mitapivat | 2022 | Pyruvate kinase activator | Pyruvate Kinase Deficiency |

Data sourced from:[9]

Experimental Workflow: Screening for Kinase Inhibitory Activity

A crucial step in the development of quinoline-based kinase inhibitors is the robust in vitro screening to determine their potency and selectivity.

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

The Versatile Scaffold: A Deep Dive into Quinolin-3-ylmethanamine in Modern Medicinal Chemistry

For Immediate Release

[City, State] – January 1, 2026 – In the ever-evolving landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry. Among these, the quinoline ring system has long been recognized for its broad therapeutic potential.[1][2][3] This in-depth guide focuses on a particularly promising derivative, quinolin-3-ylmethanamine, exploring its chemical properties, synthesis, and burgeoning role as a versatile scaffold in the development of novel therapeutics for a range of diseases, from cancer to neurodegenerative disorders.

The this compound Core: Structural Merits and Physicochemical Profile

The this compound scaffold, with its fused benzene and pyridine rings, offers a unique combination of rigidity and opportunities for functionalization. The quinoline core itself is a weak tertiary base and can form salts with various acids.[4] The pyridine ring is electron-deficient, making the 2- and 4-positions susceptible to nucleophilic attack, while the benzene ring undergoes electrophilic substitution, primarily at the 5- and 8-positions.[2][5]

The critical feature of this scaffold is the aminomethyl group at the 3-position. This substituent provides a key vector for chemical modification, allowing for the introduction of a wide array of functional groups to modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, all of which are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [6] |

| Molecular Weight | 158.20 g/mol | [6] |

| XLogP3 | 1.5 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| pKa (predicted) | 8.34 ± 0.29 | [7] |

Synthetic Strategies: Building the Core and Its Analogs

The construction of the this compound scaffold and its derivatives primarily relies on the versatile chemistry of quinoline-3-carbaldehyde, a key intermediate.

Synthesis of the Precursor: Quinoline-3-carbaldehyde

A common and effective method for the formylation of activated aromatic systems to produce the quinoline-3-carbaldehyde precursor is the Vilsmeier-Haack reaction.[8] This reaction typically involves the treatment of an appropriate acetanilide with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Workflow for Vilsmeier-Haack Reaction:

Caption: Vilsmeier-Haack reaction for 2-chloroquinoline-3-carbaldehyde synthesis.

From Aldehyde to Amine: Reductive Amination

The most direct and widely used method to convert quinoline-3-carbaldehyde to this compound and its N-substituted derivatives is reductive amination.[9][10][11] This one-pot reaction involves the initial formation of an imine by reacting the aldehyde with an amine, followed by in-situ reduction to the corresponding amine.

Experimental Protocol: Synthesis of N-Ethyl-quinolin-3-ylmethanamine

This protocol is adapted from a standard reductive amination procedure.[12]

Step 1: Imine Formation

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve quinoline-3-carbaldehyde (1 equivalent) in anhydrous methanol.

-

To this solution, add ethylamine (1.2-1.5 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Reduction

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the imine.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-ethyl-quinolin-3-ylmethanamine.

Workflow for Reductive Amination:

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Therapeutic Applications and Biological Targets

The this compound scaffold is a key component in a variety of compounds being investigated for significant therapeutic applications. Its derivatives have shown promise as kinase inhibitors for cancer therapy and as multifunctional agents for the treatment of neurodegenerative diseases like Alzheimer's.

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[13] The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[14][15]

Derivatives of this compound have been explored as inhibitors of various kinases. For instance, the PIM kinases, a family of serine/threonine kinases, are often overexpressed in various cancers and are associated with poor prognosis.[16] The quinoline nucleus is a key structural motif in many reported PIM kinase inhibitors.[17] The aminomethyl side chain at the 3-position allows for the introduction of substituents that can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase.

A hypothetical binding mode of a this compound derivative within a kinase active site might involve the quinoline nitrogen acting as a hinge-binding motif, while substituents on the exocyclic amine explore other regions of the active site to enhance potency and selectivity.

Signaling Pathway: PIM Kinase in Cancer Proliferation

Caption: Inhibition of the PIM kinase pathway by a this compound derivative.

Multifunctional Agents for Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, and a multi-target-directed ligand (MTDL) approach is considered a promising strategy for developing effective treatments.[18] The quinoline scaffold has been identified as a valuable building block for such agents due to its ability to chelate metal ions, inhibit cholinesterases, and modulate amyloid-β (Aβ) aggregation.[19][20]

Recent research has focused on creating hybrid molecules that combine the quinoline core with other pharmacophores. For example, novel quinoline-O-carbamate derivatives have been designed as multifunctional agents for AD.[18] In these hybrids, the quinoline moiety can contribute to anti-inflammatory and neuroprotective effects, while a carbamate group, attached via a linker, can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. A derivative, compound 3f (with the carbamate at the 5-position), was identified as a potent dual inhibitor of both enzymes and also demonstrated significant anti-inflammatory and neuroprotective properties.[18]

The aminomethyl group at the 3-position of the this compound scaffold provides an ideal attachment point for linkers connected to other pharmacologically active moieties, enabling the rational design of novel MTDLs for Alzheimer's disease.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the this compound scaffold is still emerging, several key principles can be derived from the broader study of quinoline derivatives:

-

Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline core significantly impact biological activity. For example, in some kinase inhibitors, electron-donating or -withdrawing groups at specific positions can modulate the electronic properties of the ring system and influence binding affinity.[21]

-

The N-Substituent: The group attached to the exocyclic amine of the methanamine moiety is critical for target engagement. Bulky aromatic or heterocyclic groups can form pi-stacking or other non-covalent interactions with the target protein, while smaller alkyl groups can be used to fine-tune solubility and lipophilicity.

-

Linker Strategy: In the design of hybrid molecules, the length and composition of the linker connecting the this compound scaffold to another pharmacophore are crucial for achieving the desired dual-target activity.

Future Directions and Conclusion

The this compound scaffold represents a highly versatile and promising platform in medicinal chemistry. Its straightforward synthesis from readily available precursors and the ease of derivatization at the exocyclic amine make it an attractive starting point for the generation of diverse chemical libraries for biological screening.

Future research will likely focus on:

-

Exploring a wider range of biological targets: Beyond kinases and Alzheimer's-related enzymes, this scaffold could be adapted to target other enzyme families, ion channels, and receptors.

-

Application of advanced synthetic methodologies: The use of combinatorial chemistry and high-throughput synthesis will accelerate the generation and screening of large libraries of this compound derivatives.

-

In-depth pharmacological profiling: Promising candidates will require comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-like properties.

References

- 1. researchgate.net [researchgate.net]

- 2. sphinxsai.com [sphinxsai.com]

- 3. jddtonline.info [jddtonline.info]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C10H10N2 | CID 6483745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijsr.net [ijsr.net]

- 9. researchgate.net [researchgate.net]

- 10. gctlc.org [gctlc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 14. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alzheimer's Association International Conference [alz.confex.com]

- 20. Discovery of novel hybrids of coumarin and quinoline as potential anti-Alzheimer's disease agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Screening of Quinolin-3-ylmethanamine Analogs for Accelerated Drug Discovery

An In-Depth Technical Guide:

Preamble: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1] This "privileged scaffold" is a recurring motif in a multitude of natural products and synthetic molecules, exhibiting a vast spectrum of pharmacological activities.[2][3] Its rigid, planar structure and versatile substitution points allow it to interact with a wide array of biological targets, leading to its prevalence in drugs with anticancer, antibacterial, antiviral, and antiparasitic properties.[4][5] Specifically, quinoline derivatives have shown significant promise as anticancer agents by modulating key cellular processes like cell cycle progression, apoptosis, and angiogenesis.[1]

This guide focuses on a specific, yet highly promising chemical space: analogs of Quinolin-3-ylmethanamine . By leveraging a systematic and robust in silico screening workflow, we aim to navigate this chemical space efficiently, identifying novel analogs with high potential for therapeutic development. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing not just the how, but the critical why behind each step of the computational screening process.

Chapter 1: The Strategic Framework of an In Silico Screening Cascade

The primary objective of virtual screening is to enrich a chemical library with molecules likely to be active against a specific biological target, thereby reducing the time and cost associated with high-throughput experimental screening.[6] A successful in silico campaign is not a single experiment but a multi-stage cascade that progressively filters a large, diverse library down to a small number of high-quality hits. This funneling approach balances computational expense with predictive accuracy.

The causality behind this tiered strategy is rooted in computational efficiency. Initial stages employ less demanding, faster methods to eliminate the vast majority of non-binding or unsuitable molecules. Subsequent stages use more computationally intensive, and thus more accurate, methods on the smaller, enriched subset of compounds. This ensures that our most valuable computational resources are focused on the most promising candidates.

Caption: A strategic workflow for an in silico drug discovery campaign.

Chapter 2: Foundational Preparations: Target and Ligand Curation

The integrity of any virtual screening campaign is wholly dependent on the quality of the input data. The "garbage in, garbage out" principle is particularly unforgiving in computational chemistry. Therefore, meticulous preparation of both the biological target and the ligand library is a non-negotiable prerequisite.

Target Selection and Preparation

The choice of a biological target is paramount and is typically driven by disease pathology. Kinases, for instance, are common targets for quinoline-based inhibitors due to their critical role in cell signaling pathways that are often dysregulated in cancer.[7][8] For this guide, let's consider a hypothetical target: a serine/threonine kinase implicated in tumorigenesis.[9]

Protocol 1: Target Protein Preparation

-

Obtain Crystal Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure (<2.5 Å) that is co-crystallized with a ligand, as this helps validate the binding pocket.

-

Initial Cleanup: Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, Discovery Studio). Remove all non-essential components, including water molecules beyond a 5 Å radius of the active site, co-solvents, and duplicate protein chains. The rationale for removing most water molecules is that their positions are not always conserved and can interfere with ligand docking.

-

Protonation and Optimization: Add hydrogen atoms, as they are typically absent in PDB files. Assign correct protonation states for titratable residues (like Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This is critical as charge states dictate electrostatic interactions.

-

Energy Minimization: Perform a constrained energy minimization of the protein structure. This step relieves any steric clashes or geometric strain introduced during the protonation step while keeping the backbone atoms fixed to preserve the experimentally determined conformation.

-

Binding Site Definition: Define the binding site (or "grid box" in docking terminology) for the subsequent screening. This is typically defined as a cube centered on the co-crystallized ligand, with dimensions sufficient to accommodate the designed analogs.[10]

Ligand Library Design and Preparation

The goal is to create a diverse yet relevant virtual library of analogs based on the this compound scaffold.

Protocol 2: Ligand Library Preparation

-

Scaffold Definition: Define the this compound core structure. Identify the positions on the scaffold where chemical substitutions (R-groups) will be explored.

-

Combinatorial Enumeration: Use a library enumeration tool to attach a variety of functional groups (e.g., from commercially available building block databases) to the defined substitution points. This rapidly generates a large, virtual library of novel analogs.

-

Ligand Cleanup and Protonation: For each generated molecule, ensure correct bond orders and formal charges. Assign appropriate protonation states at physiological pH (7.4).

-

3D Conformation Generation: Generate a low-energy 3D conformation for each ligand. This is a crucial step as docking algorithms require 3D input structures.

-

Energy Minimization: Perform an energy minimization on each ligand to produce a stable, low-energy conformer.

Chapter 3: Executing the Screening: From High-Throughput to High-Fidelity

With curated target and ligand sets, the screening cascade can commence. We will employ a two-step process: a rapid ligand-based filter followed by a more rigorous structure-based docking.

Step 1: Ligand-Based Prefiltering with Pharmacophore Models

A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to be active at a given target.[11] If known active quinoline derivatives for your target class exist, a pharmacophore model can be built and used as a rapid 3D search query to filter your library, retaining only those molecules that match the key features.[12][13] This step significantly reduces the number of compounds that proceed to the more computationally expensive docking stage.

Step 2: Structure-Based Screening via Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein).[9] It involves two main components: a search algorithm to generate various binding poses and a scoring function to estimate the binding affinity for each pose.[7]

Caption: A self-validating workflow for molecular docking.

Protocol 3: A Self-Validating Molecular Docking Workflow

-

Protocol Validation (Redocking): Before screening the library, a crucial self-validation step must be performed. Dock the original co-crystallized ligand back into the protein's binding site using your chosen docking software (e.g., AutoDock Vina, Glide).[14]

-

Validation Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. A valid docking protocol should reproduce the known binding mode with an RMSD of less than 2.0 Å. If this threshold is not met, the docking parameters (e.g., grid box size, exhaustiveness) must be adjusted and re-validated.

-

Library Docking: Once the protocol is validated, screen the entire filtered ligand library against the prepared protein target. This will generate a set of binding poses and corresponding docking scores for each analog.

-

Output Generation: The final output is a list of all docked analogs, ranked by their predicted binding affinity (docking score).

Chapter 4: Post-Screening Analysis: Triaging Hits and Predicting Drug-Likeness